molecular formula C14H14N2O3 B2745381 2-[(4-Methylbenzyl)oxy]-4-nitroaniline CAS No. 930797-51-6

2-[(4-Methylbenzyl)oxy]-4-nitroaniline

Cat. No.: B2745381
CAS No.: 930797-51-6
M. Wt: 258.277
InChI Key: NSQJWYDTXZTQMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “4-METHYL-N’-(4-((4-METHYLBENZYL)OXY)BENZYLIDENE)BENZOHYDRAZIDE”, has a molecular weight of 358.444 . Another similar compound, “4-((4-METHYLBENZYL)OXY)-N’-(2-METHYL-3-PHENYL-2-PROPENYLIDENE …”, has a molecular weight of 384.482 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-[(4-methylbenzyl)oxy]benzaldehyde”, include a molecular weight of 226.27 and a solid physical form .

Scientific Research Applications

Novel Organic Material Synthesis

Research aimed at synthesizing novel organic materials often involves derivatives of nitroaniline. For example, a study by Shankar et al. (2021) focused on synthesizing a 2-methyl-4-nitroaniline derivative and analyzing its properties, highlighting the compound's potential in creating materials with non-linear optical properties and thermal stability (Shankar et al., 2021).

Convertible Isocyanides in Chemistry

Convertibility and versatility in reactions are critical for chemical synthesis. A study by Chandgude, Li, and Dömling (2017) reported on 2-nitrobenzyl isocyanide as a universal convertible isocyanide, showcasing its broad applicability in chemistry for synthesizing complex molecules under both acidic and basic conditions (Chandgude et al., 2017).

Photolabile Protecting Groups

The use of nitrobenzyl derivatives as photolabile protecting groups in synthetic organic chemistry has been explored to control the release of active molecules. McCray et al. (1980) discussed the synthesis and photolytic behavior of caged ATP, emphasizing the role of nitrobenzyl derivatives in enabling time-resolved studies of ATP-requiring biological systems (McCray et al., 1980).

Polymers and Material Science

The incorporation of o-nitrobenzyl groups into polymers to allow for property alterations upon irradiation has been a subject of interest. Zhao et al. (2012) provided a perspective on utilizing o-nitrobenzyl groups in polymer chemistry, highlighting their application in creating photodegradable hydrogels and photocleavable bioconjugates (Zhao et al., 2012).

Antimicrobial and Antitubercular Agents

The synthesis and evaluation of nitroaniline derivatives for antimicrobial and antitubercular activities have been explored, as seen in the work by Samadhiya et al. (2014). Their research on thiazolidinone derivatives derived from nitroaniline showcases the potential therapeutic applications of these compounds (Samadhiya et al., 2014).

Properties

IUPAC Name

2-[(4-methylphenyl)methoxy]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)9-19-14-8-12(16(17)18)6-7-13(14)15/h2-8H,9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQJWYDTXZTQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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